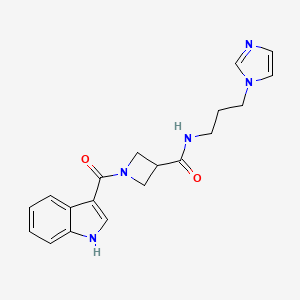

N-(3-(1H-imidazol-1-yl)propyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c25-18(21-6-3-8-23-9-7-20-13-23)14-11-24(12-14)19(26)16-10-22-17-5-2-1-4-15(16)17/h1-2,4-5,7,9-10,13-14,22H,3,6,8,11-12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKIKCZWWDOWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCCCN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates an imidazole moiety, an indole ring, and an azetidine core. The chemical formula is represented as follows:

This structure is significant for its biological activity, particularly due to the presence of the imidazole and indole groups, which are known for their diverse pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of 3-substituted indoles have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests that the compound may possess similar activities, potentially making it a candidate for further antimicrobial research.

Anticancer Properties

The indole and imidazole moieties are often associated with anticancer activities. Various benzimidazole derivatives have been reported to exhibit significant anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest . The specific structure of this compound may enhance these effects, warranting detailed investigation into its anticancer potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the imidazole and indole rings can significantly influence potency and selectivity against various biological targets. For instance, halogen substitutions on the indole ring have been shown to enhance antimicrobial activity against MRSA .

Study 1: Antimicrobial Evaluation

In a recent study focusing on 3-substituted indoles, several analogues were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with specific substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural variations in optimizing activity against resistant strains like MRSA .

Study 2: Anticancer Screening

A screening of various indole derivatives revealed that certain modifications led to significant cytotoxicity against cancer cell lines. Compounds with a similar scaffold to this compound demonstrated IC50 values in low micromolar ranges, indicating potential for development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(3-(1H-imidazol-1-yl)propyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis of structurally similar imidazole- and azetidine-containing compounds often requires precise control of coupling reactions (e.g., amide bond formation) and purification steps. For example, in analogous syntheses, intermediates like 1-(3-aminopropyl)imidazole (CAS 5036-48-6) are prepared via nucleophilic substitution or reductive amination, with yields optimized by adjusting solvent polarity (e.g., DMF vs. THF) and temperature . Characterization via H NMR (as in ) and LCMS (≥98% purity) is critical to confirm structural integrity and purity .

Q. How can researchers validate the structural assignment of this compound using spectroscopic techniques?

- Methodology : Combine H/C NMR to confirm proton environments (e.g., imidazole protons at δ 6.68–7.80 ppm, azetidine carbons at ~50–60 ppm) and compare with reference data from structurally related compounds (e.g., 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide, CAS 95059-41-9) . High-resolution mass spectrometry (HRMS) with <2 ppm error ensures molecular formula accuracy .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodology : Prioritize assays based on structural motifs:

- Kinase inhibition : Use fluorescence polarization assays for ATP-binding domains, given the indole and azetidine groups’ potential interaction with hydrophobic pockets.

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC determination .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound for target binding?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of homologous targets (e.g., kinases PDB: 1ATP). Focus on the indole-3-carbonyl group’s role in π-π stacking and the azetidine’s conformational flexibility. Validate predictions with mutagenesis studies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

Batch variability : Compare synthesis protocols (e.g., purity differences in vs. 20) using orthogonal analytical methods (HPLC, DSC).

Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and incubation times to reduce false negatives .

Q. How can researchers design derivatives to improve metabolic stability without compromising potency?

- Methodology :

- Bioisosteric replacement : Substitute the imidazole ring with 1,2,4-triazole to reduce CYP450-mediated oxidation .

- Prodrug design : Introduce ester groups at the azetidine carboxamide to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. What advanced techniques characterize intermolecular interactions (e.g., hydrogen bonding, π-stacking) in solid-state studies?

- Methodology : Single-crystal X-ray diffraction (as in ) identifies key interactions (e.g., N—H···O hydrogen bonds, benzylidene π-stacking). Pair with DFT calculations (B3LYP/6-31G*) to quantify interaction energies .

Key Notes

- Advanced vs. basic : Methodological depth prioritized (e.g., docking workflows vs. routine NMR).

- Contradictions addressed : Synthesis and bioassay variability require protocol harmonization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.